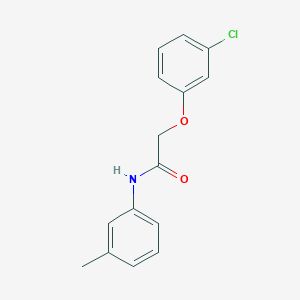

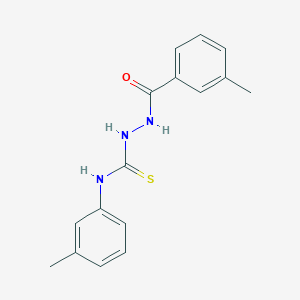

2-(3-氯苯氧基)-N-(3-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Synthesis : The compound "2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide" is synthesized via specific chemical processes. Similar compounds have been synthesized through various methods, including the reaction of chlorophenols with different acetamide derivatives and the use of different catalysts and reaction conditions (Tao Jian-wei, 2009), (Gao Yonghong, 2009).

Synthesis Analysis

- Synthesis Approaches : Different approaches have been used to synthesize acetamide derivatives, involving reactions with chlorophenols, dichloroacetyl chloride, and other starting materials in varied solvents and conditions (Tao Jian-wei, 2009), (Gao Yonghong, 2009).

Molecular Structure Analysis

- Crystal Structure : The crystal structures of related compounds have been studied, revealing specific conformations and hydrogen bonding patterns that may be relevant to 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide (B. Gowda et al., 2007).

Chemical Reactions and Properties

- Reactivity : The chemical reactivity of similar compounds has been explored, including their potential in forming various derivatives and reactions under different conditions (Huiyun Tian et al., 2014).

Physical Properties Analysis

- Conformation and Polarity : Studies have been conducted on the conformation and polarity of related acetamide compounds, providing insights into their physical properties (Ya. A. Vereshchagina et al., 2015).

Chemical Properties Analysis

- Bonding and Interactions : Research on similar compounds has focused on their molecular bonding, intramolecular interactions, and hydrogen bonding, which are crucial for understanding the chemical properties (B. Gowda et al., 2007), (Rohan A. Davis, P. Healy, 2010).

科学研究应用

抗癌特性

研究表明,与2-(3-氯苯氧基)-N-(3-甲基苯基)乙酰胺在结构上相关的化合物在抗癌应用中具有潜力。例如,N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺的合成和分子对接分析表明其具有作为抗癌药物的潜力,特别是靶向VEGFr受体(Sharma 等,2018)。另一项针对2-(取代苯氧基)乙酰胺衍生物的研究表明,它们作为潜在的抗癌、抗炎和镇痛剂是有效的(Rani 等,2014)。

抗氧化活性

一项研究重点是合成新型N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物并评估其抗氧化活性。结果表明,几种化合物的抗氧化活性显着,与标准抗氧化剂相当(Gopi & Dhanaraju,2020)。

除草剂代谢

对与2-(3-氯苯氧基)-N-(3-甲基苯基)乙酰胺密切相关的氯乙酰胺除草剂的研究探索了它们在人和大鼠肝脏微粒体中的代谢。该研究表明,这些除草剂具有复杂的代谢激活途径,促成了它们的致癌特性(Coleman 等,2000)。

农业应用

已研究了与2-(3-氯苯氧基)-N-(3-甲基苯基)乙酰胺相关的化合物 acetochlor 在农业中的使用及其对水文系统的影响。这项研究提供了对此类除草剂在各种生态系统中的环境归宿和分布的见解(Kolpin 等,1996)。

光伏效率建模

一项针对生物活性苯并噻唑啉酮乙酰胺类似物(包括与2-(3-氯苯氧基)-N-(3-甲基苯基)乙酰胺在结构上相似的化合物)的研究重点是它们在染料敏化太阳能电池(DSSC)中的潜在用途。该研究强调了它们良好的集光效率和作为光伏电池中光敏剂的潜力(Mary 等,2020)。

属性

IUPAC Name |

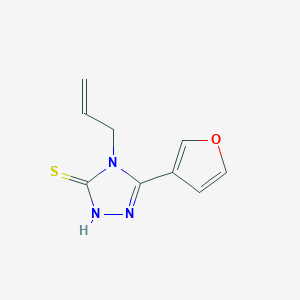

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-11-4-2-6-13(8-11)17-15(18)10-19-14-7-3-5-12(16)9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPFTCHZLHRHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

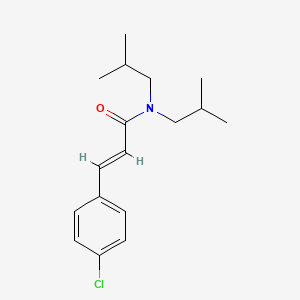

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

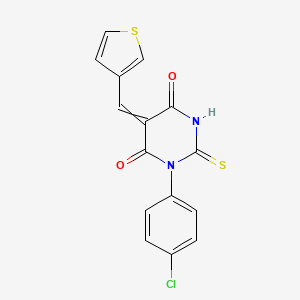

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

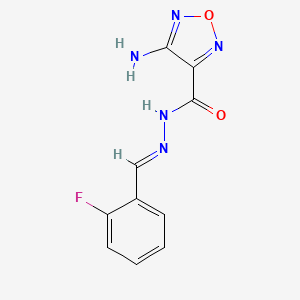

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)